molecular formula C22H21N7O B11506806 4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No.: B11506806
M. Wt: 399.4 g/mol
InChI Key: JGZZOBASRXHWRQ-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with imidazole, morpholine, and diphenylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with the formation of the triazine core, followed by the introduction of imidazole and morpholine groups through nucleophilic substitution reactions. The final step often involves the attachment of diphenylamine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the triazine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the imidazole or morpholine groups, while substitution reactions could introduce new alkyl or acyl groups.

Scientific Research Applications

4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The imidazole and morpholine groups can interact with enzymes or receptors, modulating their activity. The triazine core provides a stable scaffold that can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-yl)-6-(piperidin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine: Similar structure but with a piperidine group instead of morpholine.

    4-(1H-imidazol-1-yl)-6-(pyrrolidin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine: Contains a pyrrolidine group instead of morpholine.

Uniqueness

The presence of the morpholine group in 4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine provides unique chemical properties, such as increased solubility and potential for hydrogen bonding, which can enhance its interactions with biological targets and its overall stability.

Properties

Molecular Formula

C22H21N7O

Molecular Weight

399.4 g/mol

IUPAC Name

4-imidazol-1-yl-6-morpholin-4-yl-N,N-diphenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H21N7O/c1-3-7-18(8-4-1)29(19-9-5-2-6-10-19)22-25-20(27-13-15-30-16-14-27)24-21(26-22)28-12-11-23-17-28/h1-12,17H,13-16H2

InChI Key

JGZZOBASRXHWRQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C=CN=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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